6-amino-1H-1,2,3-benzotriazol-1-ol
Overview
Description
6-amino-1H-1,2,3-benzotriazol-1-ol is a heterocyclic compound that belongs to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science. The compound’s unique structure, featuring an amino group and a hydroxyl group attached to the benzotriazole ring, imparts distinct chemical properties that make it valuable for research and industrial applications.
Mechanism of Action
Target of Action
It is known that benzotriazole derivatives, which include 6-amino-1h-1,2,3-benzotriazol-1-ol, can interact with various enzymes and receptors in biological systems . For instance, 1-Aminobenzotriazole (ABT), a derivative of benzotriazole, has been reported to interact with cytochrome P450 (CYP) enzymes .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their function. Benzotriazole derivatives are known for their four major properties: excellent leaving group ability, electron-donating or electron-withdrawing character, stabilization of α-negative charges, and stabilization of radicals . These properties allow this compound to interact with its targets in a unique way, influencing their function.
Biochemical Pathways
Benzotriazole derivatives are known to be involved in peptide synthesis . They are used to produce activated esters, which react with amines at ambient temperature to give amides . This suggests that this compound may also be involved in similar biochemical pathways.
Pharmacokinetics
It is known that benzotriazole derivatives are characterized by a long shelf-life and their preparations are amenable to large scales . These properties suggest that this compound may have favorable pharmacokinetic properties.
Result of Action
It is known that benzotriazole derivatives have a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . This suggests that this compound may also have similar effects.
Action Environment
It is known that benzotriazole derivatives are stable under a variety of conditions . This suggests that this compound may also exhibit stability and efficacy under various environmental conditions.
Biochemical Analysis
Biochemical Properties
6-amino-1H-1,2,3-benzotriazol-1-ol plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . The compound is used to suppress the racemization of single-enantiomer chiral molecules and to improve the efficiency of peptide synthesis . It is also used to produce activated esters, which are insoluble and react with amines at ambient temperature to give amides .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound’s large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes it susceptible to bind with enzymes and receptors in biological systems .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The benzotriazole moiety acts as an enabling group conveying its unique electronic, steric, and stereoelectronic properties to the surroundings .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available in the literature.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1H-1,2,3-benzotriazol-1-ol typically involves the reaction of 1H-1,2,3-benzotriazole with suitable reagents to introduce the amino and hydroxyl groups. One common method involves the nitration of 1H-1,2,3-benzotriazole followed by reduction to introduce the amino group. The hydroxyl group can be introduced through subsequent reactions, such as hydrolysis or substitution reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-amino-1H-1,2,3-benzotriazol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can further modify the amino or hydroxyl groups.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzotriazole derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
6-amino-1H-1,2,3-benzotriazol-1-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-benzotriazole: The parent compound, lacking the amino and hydroxyl groups.
1-hydroxybenzotriazole: Similar structure but with only a hydroxyl group.
1-aminobenzotriazole: Similar structure but with only an amino group.
Uniqueness
6-amino-1H-1,2,3-benzotriazol-1-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-hydroxybenzotriazol-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-4-1-2-5-6(3-4)10(11)9-8-5/h1-3,11H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEXGWACMUDTLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N(N=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701044947 | |
Record name | 3-Hydroxybenzotriazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701044947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379344-26-9 | |
Record name | 3-Hydroxybenzotriazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701044947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-1H-1,2,3-benzotriazol-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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